An In-depth Technical Guide to 5,7-Dimethyl-1-indanone: Chemical Properties, Structure, and Synthetic Insights for Drug Development
An In-depth Technical Guide to 5,7-Dimethyl-1-indanone: Chemical Properties, Structure, and Synthetic Insights for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,7-Dimethyl-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, structural features, synthesis, and potential applications as a versatile building block for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of new chemical entities for the treatment of a range of diseases, including neurodegenerative disorders.
Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile scaffold for the development of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic framework, consisting of a benzene ring fused to a cyclopentanone ring, provides a well-defined three-dimensional arrangement for the presentation of various functional groups to biological targets.[2] This structural motif is found in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs and investigational agents.
The therapeutic relevance of the indanone scaffold is perhaps best exemplified by donepezil, a leading therapeutic for Alzheimer's disease that features a substituted indanone moiety.[1] The success of donepezil has spurred significant interest in the indanone core, leading to the exploration of its derivatives as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes can modulate neurotransmitter levels in the brain, offering therapeutic benefits in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1]
5,7-Dimethyl-1-indanone: Physicochemical Properties and Structural Elucidation
5,7-Dimethyl-1-indanone (CAS No. 6682-69-5) is a solid, crystalline compound with the molecular formula C₁₁H₁₂O.[3][4] Its structural and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one | [3] |
| Synonyms | 5,7-dimethylindan-1-one | [4] |
| CAS Number | 6682-69-5 | [3][4] |
| Molecular Formula | C₁₁H₁₂O | [3][4] |
| Molecular Weight | 160.21 g/mol | [3][4] |
| Appearance | Solid | - |
| Melting Point | 76-79 °C | [3] |
| Boiling Point | 288 °C | [3] |
| Density | 1.085 g/cm³ | [3] |
| Flash Point | 122 °C | [3] |
| InChI Key | NXOHUHPRFMGJSZ-UHFFFAOYSA-N | [4] |
Structural Confirmation: A Note on Spectral Data
While specific, publicly available, and fully interpreted spectral data for 5,7-Dimethyl-1-indanone is limited, we can infer its characteristic spectral features based on the known properties of the indanone scaffold and related dimethyl-substituted isomers. For the purpose of this guide, we will reference the available data for the closely related isomer, 5,6-Dimethyl-1-indanone, as a representative example to illustrate the expected spectral characteristics.
Note for Researchers: When synthesizing or working with 5,7-Dimethyl-1-indanone, it is imperative to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the compound. The data presented here for the 5,6-isomer should be used as a guide for what to expect.
Representative Spectral Data (of 5,6-Dimethyl-1-indanone):
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¹³C NMR: The ¹³C NMR spectrum of a dimethyl-1-indanone would be expected to show signals for the carbonyl carbon (C=O) in the downfield region (typically ~205-210 ppm). Aromatic carbons would appear in the range of ~120-155 ppm, while the aliphatic carbons of the cyclopentanone ring would be found further upfield. The methyl carbons would exhibit signals at the most upfield region of the spectrum.
-
Mass Spectrometry (GC-MS of 5,6-Dimethyl-1-indanone): The electron ionization mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for ketones may be observed, including alpha-cleavage adjacent to the carbonyl group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. Additional bands would be present for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring.
Chemical Structure of 5,7-Dimethyl-1-indanone ```dot graph { layout=neato; node [shape=plaintext]; A [label="C11H12O"]; B [label="O || C / \ C C | | C --- C / \ / C C \ / C | C"]; A -- B [style=invis]; }
Caption: Workflow for the synthesis of 5,7-Dimethyl-1-indanone via intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis from 3-(3,5-dimethylphenyl)propanoic acid
A reported synthesis of 5,7-Dimethyl-1-indanone from 3-(3,5-dimethylphenyl)propanoic acid utilizes trifluoromethanesulfonic acid as the catalyst, achieving a high yield.
[6]Materials:
-
3-(3,5-dimethylphenyl)propanoic acid
-
Trifluoromethanesulfonic acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, add 3-(3,5-dimethylphenyl)propanoic acid to a round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the starting material.
-
Catalyst Addition: Cool the reaction mixture to 5 °C using an ice bath. Slowly add trifluoromethanesulfonic acid to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to 20 °C and stir for 2 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring the mixture into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 5,7-Dimethyl-1-indanone.
This protocol has been reported to yield 5,7-Dimethyl-1-indanone in up to 94% yield.
[6]### 4. Applications in Drug Development and Medicinal Chemistry
The 1-indanone scaffold is a cornerstone in the design of neuroprotective agents. W[1]hile specific applications of 5,7-Dimethyl-1-indanone are not as extensively documented as some other derivatives, its structural features make it a valuable starting point for the synthesis of analogues of known bioactive molecules and for the exploration of new chemical space.
Precursor to Donepezil Analogues and Other Neuroprotective Agents
Donepezil, a potent acetylcholinesterase inhibitor, features a dimethoxy-substituted indanone core. The synthesis of various donepezil analogues often involves the modification of the indanone starting material. 5[7][8],7-Dimethyl-1-indanone can serve as a readily accessible building block for the synthesis of novel donepezil analogues where the methoxy groups are replaced by methyl groups. This substitution can influence the lipophilicity, metabolic stability, and binding interactions of the final compound, potentially leading to improved pharmacokinetic or pharmacodynamic properties.
Development of Monoamine Oxidase (MAO) Inhibitors
Indanone derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-B. I[9]nhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain. The 1-indanone scaffold has been shown to be a promising lead for the design of reversible and competitive MAO inhibitors. T[9]he methyl groups on the aromatic ring of 5,7-Dimethyl-1-indanone can be further functionalized or can serve to modulate the electronic and steric properties of the molecule to optimize its interaction with the active site of the MAO enzymes.
Caption: Potential applications of 5,7-Dimethyl-1-indanone in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
5,7-Dimethyl-1-indanone is a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its structural similarity to the core of established drugs like donepezil, combined with the proven potential of the indanone scaffold to target key enzymes in the central nervous system, makes it a compound of significant interest for medicinal chemists and drug discovery scientists. Future research efforts could focus on the synthesis of libraries of derivatives based on the 5,7-dimethyl-1-indanone core and their systematic evaluation against a panel of biological targets implicated in neurodegenerative and other diseases. The insights gained from such studies will undoubtedly contribute to the advancement of our therapeutic arsenal against these challenging medical conditions.
References
Sources
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- 5. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,7-DIMETHYL-1-INDANONE synthesis - chemicalbook [chemicalbook.com]
- 7. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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